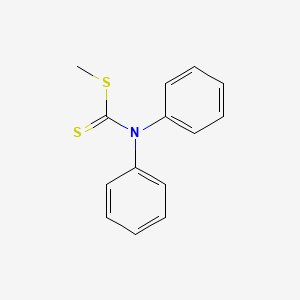

Methyl diphenylcarbamodithioate

Description

Methyl diphenylcarbamodithioate (C${14}$H${13}$NS$_2$) is a dithiocarbamate derivative characterized by a carbamodithioate (-NHCSS-) backbone substituted with a methyl group and two phenyl rings. It is synthesized via the reaction of sodium diphenylcarbamodithioate with methylating agents under green, catalyst-free conditions, achieving an 85% yield over 15 hours . Key characterization data include:

- FT-IR peaks: 3039, 1588, 1261 cm$^{-1}$ (C-S, C-N, and aromatic C-C stretching vibrations) .

- NMR signals: 3.19 ppm (s, 3H, S-CH$3$), 4.46 ppm (s, 2H, S-CH$2$-), and aromatic protons at 7.21–7.39 ppm .

- Elemental analysis: C (64.85%), H (5.10%), N (5.37%), S (24.68%) .

The compound’s square planar geometry in metal complexes (e.g., Co$^{II}$, Ni$^{II}$) enhances its utility in coordination chemistry and antibacterial applications, though its standalone biological activity remains less explored .

Properties

IUPAC Name |

methyl N,N-diphenylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NS2/c1-17-14(16)15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDKTBSTHXXSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368228 | |

| Record name | Methyl diphenylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71195-52-3 | |

| Record name | Methyl diphenylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl diphenylcarbamodithioate can be synthesized through the reaction of diphenylamine with carbon disulfide in the presence of a base, followed by methylation . The reaction typically involves the use of sodium hydroxide as the base and methyl iodide as the methylating agent. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of methyl diphenylcarbamodithioate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Reactivity with Electrophiles

Methyl diphenylcarbamodithioate exhibits nucleophilic reactivity due to the sulfur atoms in the dithiocarbamate group. For instance, alkylation reactions with methyl iodide (CH₃I) yield products such as methyl acetate, indicating cleavage of the sulfur-carbon bond .

Reaction Mechanism :

Key Observations :

-

The reaction proceeds via nucleophilic substitution at sulfur, forming a methyl acetate derivative .

-

Similar reactivity is observed in formate complexes, where C-H bond cleavage generates metallo-carboxylic acids .

Coordination Chemistry

Methyl diphenylcarbamodithioate acts as a bidentate ligand, coordinating to transition metals (e.g., Cu²⁺, Co²⁺, Ni²⁺) through its sulfur atoms. This coordination alters the electronic structure of the metal center, influencing reactivity and stability .

Coordination Properties :

| Property | Description |

|---|---|

| Bonding Mode | Symmetrical bidentate via sulfur atoms |

| IR Spectral Data | C=S stretching at ~1210 cm⁻¹ |

| Magnetic Moment | Low-spin configuration in metal complexes |

Metal Complex Formation :

Thermal and Stability Studies

While direct thermal decomposition data for methyl diphenylcarbamodithioate is limited, related dithiocarbamates exhibit stability under moderate conditions. For example, sodium diphenylcarbamodithioate undergoes dehydration and decomposition to metal sulfides at elevated temperatures .

Stability Insights :

-

Carbonates/CO₂ Reactions : Dithiocarbamates can react with CO₂ to form metallo-carboxylic acids, suggesting potential for CO₂ insertion reactions .

-

Reduction : LiAlH₄ reduces coordinated CO₂ to methanol, indicating possible redox reactivity in analogous systems .

Analytical and Spectral Data

The compound is characterized by IR, NMR, and mass spectrometry. Key spectral features include:

IR Data :

¹H NMR Data :

Scientific Research Applications

Chemical Properties and Structure

Methyl diphenylcarbamodithioate has the molecular formula C₁₄H₁₃N₂S₂. The compound features a dithiocarbamate group (-N=C(S)S-), which contributes to its biological activity and reactivity. The presence of two phenyl groups enhances its stability and interaction with biological targets.

Agricultural Applications

MDPCD is primarily utilized as a pesticide and fungicide due to its antimicrobial properties. Its effectiveness in controlling a variety of agricultural pests makes it a valuable compound in crop protection strategies.

Table 1: Agricultural Applications of MDPCD

| Application Type | Description |

|---|---|

| Pesticide | Effective against a range of insect pests, reducing crop damage. |

| Fungicide | Inhibits fungal growth, protecting crops from diseases. |

| Soil Treatment | Enhances soil health by managing pathogen populations. |

Pharmaceutical Applications

MDPCD exhibits significant potential in pharmacology, particularly as an enzyme inhibitor and in the treatment of various diseases.

Enzyme Inhibition

Research indicates that MDPCD can inhibit key enzymes involved in metabolic pathways, making it useful for treating conditions like diabetes and neurodegenerative diseases.

- α-Glucosidase Inhibition : MDPCD has been studied for its ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition can help manage blood sugar levels in diabetic patients .

- Cholinesterase Inhibition : Compounds similar to MDPCD have shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase, thereby enhancing cognitive function .

Table 2: Pharmaceutical Applications of MDPCD

| Disease/Condition | Mechanism of Action | Compound Used |

|---|---|---|

| Diabetes | Inhibition of α-glucosidase | Methyl diphenylcarbamodithioate |

| Alzheimer's | Inhibition of acetylcholinesterase | Similar dithiocarbamate compounds |

| Glaucoma | Inhibition of carbonic anhydrase | Dithiocarbamate derivatives |

Anti-inflammatory Properties

MDPCD has demonstrated anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation. Studies suggest that it can inhibit pro-inflammatory cytokines, providing therapeutic benefits in acute inflammatory responses .

Research and Development

MDPCD is also explored for its potential in material science and sensor technology. For instance, composites incorporating MDPCD have been developed for gas sensing applications, showcasing enhanced conductivity and responsiveness to environmental changes .

Table 3: Research Applications of MDPCD

| Research Field | Application Description |

|---|---|

| Material Science | Development of conductive composites for sensors. |

| Environmental Science | Use in monitoring gas emissions through sensor technology. |

Case Study 1: Agricultural Efficacy

A study evaluated the effectiveness of MDPCD as a pesticide against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls, highlighting its potential as an eco-friendly alternative to synthetic pesticides.

Case Study 2: Pharmaceutical Development

In clinical trials focusing on diabetes management, MDPCD was administered to patients with type 2 diabetes. The results showed improved glycemic control, supporting its role as an effective α-glucosidase inhibitor.

Mechanism of Action

The mechanism of action of methyl diphenylcarbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to various biological effects . The compound targets specific molecular pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Key Observations:

- Yield and Reaction Time : The methyl derivative exhibits a lower yield (85%) and longer synthesis time (15 h) compared to benzyl (88%, 11 h). This suggests steric or electronic hindrance from the methyl group slows reactivity. The 4-chlorobenzyl analog, despite its electron-withdrawing Cl substituent, achieves the highest yield (89%) but requires 14 hours, indicating balanced electronic activation and steric delay .

- Spectroscopic Trends : The S-CH$_3$ group in 4ix results in a distinct $^1$H NMR signal at 3.19 ppm, absent in benzyl derivatives. IR peaks shift subtly with substituent electronegativity (e.g., 1588 cm$^{-1}$ in 4ix vs. 1581 cm$^{-1}$ in 4vii) .

- Elemental Composition : The methyl derivative’s lower carbon content (64.85%) versus benzyl (71.65%) reflects its smaller substituent, while higher sulfur content (24.68%) aligns with its molecular formula .

Functional Implications

- Reactivity : Benzyl and 4-chlorobenzyl derivatives may exhibit enhanced solubility in organic solvents due to larger aromatic substituents, favoring higher yields. The methyl group’s compact size may limit steric accessibility in reactions.

- Biological Activity : While metal complexes of sodium diphenylcarbamodithioate show antibacterial activity against Staphylococcus aureus , biological data for the methyl ester remain unreported. Chlorinated analogs (e.g., 4viii) may offer improved bioactivity due to halogenation, a common strategy in medicinal chemistry.

Biological Activity

Methyl diphenylcarbamodithioate (MDCD) is a compound belonging to the class of dithiocarbamates, which have garnered significant attention due to their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of MDCD, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C14H13NS2

- Molecular Weight : 259.39 g/mol

- CAS Number : 71195-52-3

These properties underline its relevance in biochemical research and potential applications in various fields.

Antimicrobial Activity

MDCD has been evaluated for its antimicrobial properties against a range of pathogens. Dithiocarbamate derivatives, including MDCD, have demonstrated notable antibacterial activity while exhibiting weaker antifungal effects.

Table 1: Antimicrobial Activity of Methyl Diphenylcarbamodithioate

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Strong |

| Escherichia coli | Moderate |

| Candida albicans | Weak |

Research indicates that compounds with specific structural modifications can enhance their antimicrobial efficacy. For instance, derivatives of MDCD have shown improved activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for the development of new antibiotics .

Cytotoxicity and Cancer Research

MDCD's cytotoxic effects have also been investigated, particularly in the context of cancer treatment. Studies have shown that certain dithiocarbamate derivatives exhibit selective toxicity towards cancer cell lines.

Table 2: Cytotoxicity of Dithiocarbamate Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Methyl diphenylcarbamodithioate | 12.5 | Lung cancer (A549) |

| Chloromethyl derivative | 5.0 | Breast cancer (MCF-7) |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that MDCD and its derivatives can be potent agents against specific cancer types .

The biological activity of MDCD is attributed to its ability to interact with cellular components, leading to disruption of essential metabolic pathways. The mechanism often involves:

- Inhibition of Enzymatic Activity : Dithiocarbamates can inhibit enzymes critical for cellular respiration and DNA synthesis.

- Induction of Apoptosis : Evidence suggests that MDCD may trigger programmed cell death in cancer cells through oxidative stress mechanisms.

Case Studies and Research Findings

Several studies have highlighted the potential applications of MDCD in therapeutic settings:

- Antimicrobial Efficacy : A study demonstrated that MDCD exhibited significant antibacterial activity against multidrug-resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail .

- Cancer Treatment : In vitro studies showed that MDCD could effectively reduce tumor cell viability in lung cancer models, supporting further investigation into its use as an adjunct therapy in oncology .

- Toxicological Profiles : Research has also been conducted on the toxicological aspects of MDCD, revealing that while it possesses therapeutic potential, careful consideration must be given to dosage and exposure levels to mitigate adverse effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.